molecular formula C9H12BClO3 B1454816 (4-Chloro-3-propoxyphenyl)boronic acid CAS No. 681292-77-3

(4-Chloro-3-propoxyphenyl)boronic acid

Cat. No. B1454816
M. Wt: 214.45 g/mol
InChI Key: SKFGRQLMEUDMLM-UHFFFAOYSA-N
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Description

“(4-Chloro-3-propoxyphenyl)boronic acid” is a subclass of organoborane compounds . It has a molecular formula of C9H12BClO3 and an average mass of 214.454 Da . Boronic acids, including this compound, are increasingly utilized in diverse areas of research .


Synthesis Analysis

The main strategies to build up borinic acids, a subclass of organoborane compounds, rely either on the addition of organometallic reagents to boranes (B(OR)3, BX3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .


Chemical Reactions Analysis

Boronic acids, including “(4-Chloro-3-propoxyphenyl)boronic acid”, are essential building blocks used for the synthesis of bioactive molecules, the generation of chemical libraries, and the exploration of structure-activity relationships . They are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer, or optoelectronics materials .

Scientific Research Applications

Catalytic Properties and Synthesis Applications

Boronic acids are pivotal in organic synthesis due to their versatility and reactivity. For instance, they catalyze highly enantioselective aza-Michael additions, showcasing their utility in creating densely functionalized molecules with potential applications in pharmaceuticals and materials science (Hashimoto, Gálvez, & Maruoka, 2015). Similarly, tris(pentafluorophenyl)borane, a specific boron Lewis acid, has found applications in hydrometallation reactions, alkylations, and catalyzed aldol-type reactions, indicating the broad catalytic potential of boronic acid derivatives (Erker, 2005).

Environmental Remediation

In the field of environmental science, boronic acids have been used in the electrochemical degradation of pollutants. The study on the electrochemical incineration of chloromethylphenoxy herbicides in acid medium by anodic oxidation with boron-doped diamond electrodes highlights the potential of boronic acid derivatives in environmental cleanup efforts (Boye et al., 2006). This suggests that boronic acids and their derivatives could play a role in degrading toxic compounds, contributing to the detoxification of contaminated water sources.

Material Science Applications

Boronic acid polymers are emerging as valuable materials in biomedical applications, including drug delivery and tissue engineering. The unique reactivity and solubility of boronic acid-containing polymers offer innovative solutions for healthcare challenges, such as HIV, obesity, diabetes, and cancer treatment (Cambre & Sumerlin, 2011). Moreover, the synthesis of boron-doped mesoporous carbon demonstrates the utility of boronic acid derivatives in catalysis, indicating their potential in creating efficient and recyclable catalyst supports (Li, Zhao, Han, & Li, 2017).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

Boronic acid-mediated cis-diol conjugation is one of the best-studied reactions among them. An excellent understanding of the chemical properties and biocompatibility of BA-based compounds has inspired the exploration of novel chemistries using boron to fuel emergent sciences .

properties

IUPAC Name

(4-chloro-3-propoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BClO3/c1-2-5-14-9-6-7(10(12)13)3-4-8(9)11/h3-4,6,12-13H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKFGRQLMEUDMLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)Cl)OCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40681670
Record name (4-Chloro-3-propoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chloro-3-propoxyphenyl)boronic acid

CAS RN

681292-77-3
Record name (4-Chloro-3-propoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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